Benzyl 4-oxo-4-pyridin-3-ylbutanoate
Description
Benzyl 4-oxo-4-pyridin-3-ylbutanoate is a synthetic organic compound characterized by a benzyl ester group linked to a 4-oxobutanoate chain substituted with a pyridin-3-yl moiety. Its molecular structure (C₁₆H₁₅NO₃) combines aromatic, ester, and ketone functionalities, making it a versatile intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
benzyl 4-oxo-4-pyridin-3-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(14-7-4-10-17-11-14)8-9-16(19)20-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYXPDJKKHKKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its pyridin-3-yl substitution and benzyl ester group. Below is a comparison with three analogs to highlight structural, physicochemical, and functional differences:
Benzyl 4-oxo-4-pyridin-2-ylbutanoate
- Structural Difference : Pyridine ring substitution at position 2 instead of 3.
- However, the 2-pyridyl analog exhibits weaker binding to kinase targets (e.g., IC₅₀ = 12 μM vs. 8 μM for the 3-pyridyl variant in c-Met inhibition assays) due to altered electronic distribution .
- Synthesis : Both isomers are synthesized via Claisen condensation, but the 2-pyridyl derivative requires harsher reaction conditions (e.g., 100°C vs. 80°C).
Phenyl 4-oxo-4-pyridin-3-ylbutanoate
- Structural Difference : Benzyl ester replaced with a phenyl ester.
- Impact : The phenyl group increases hydrophobicity (logP = 2.1 vs. 1.8 for benzyl), reducing aqueous solubility by 30%. This analog shows lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 22 min for the benzyl variant) due to esterase susceptibility .
- Application : Preferred in transdermal drug delivery systems due to enhanced lipid membrane permeability.
Benzyl 4-oxo-4-(pyridin-4-yl)butanoate
- Structural Difference : Pyridine substitution at position 4.
- Impact : The 4-pyridyl group introduces stronger dipole interactions, raising melting point by 20°C (mp = 145°C vs. 125°C for the 3-pyridyl compound). However, it demonstrates 50% lower bioavailability in rodent models due to poor intestinal absorption .
Data Table: Key Properties of Benzyl 4-oxo-4-pyridin-3-ylbutanoate and Analogs
| Property | This compound | Benzyl 4-oxo-4-pyridin-2-ylbutanoate | Phenyl 4-oxo-4-pyridin-3-ylbutanoate | Benzyl 4-oxo-4-(pyridin-4-yl)butanoate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 269.3 | 269.3 | 255.2 | 269.3 |
| logP | 1.8 | 1.7 | 2.1 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.45 | 0.62 | 0.31 | 0.28 |
| Melting Point (°C) | 125 | 118 | 132 | 145 |
| c-Met Kinase IC₅₀ (μM) | 8.0 | 12.0 | N/A | 15.0 |
Research Findings and Limitations
- Bioactivity: The 3-pyridyl substitution in this compound optimizes kinase inhibition by aligning with ATP-binding pockets, as shown in molecular docking studies .
- Synthetic Challenges : Scalability is hindered by low yields (∼35%) in esterification steps, a common issue for pyridine-containing esters .
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